molecular formula C3H7NO2 B13797032 Beta-alanine,[3-3H(N)]

Beta-alanine,[3-3H(N)]

Cat. No.: B13797032
M. Wt: 93.11 g/mol
InChI Key: UCMIRNVEIXFBKS-BMCFWTDKSA-N
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Description

Beta-alanine,[3-3H(N)] is a naturally occurring beta amino acid, which is an amino acid where the amino group is attached to the beta-carbon (the carbon two atoms away from the carboxylate group) instead of the more usual alpha-carbon for alanine. The IUPAC name for beta-alanine is 3-aminopropanoic acid. Unlike its counterpart alpha-alanine, beta-alanine has no stereocenter . It plays a crucial role in the synthesis of carnosine, a dipeptide found primarily in skeletal muscle and the brain .

Preparation Methods

Beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis method involves extreme reaction conditions, such as high temperature and pressure, and strongly acidic and alkaline conditions. This method produces many byproducts and requires high energy consumption . Industrially, beta-alanine is produced by the reaction of ammonia with beta-propiolactone . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising for industrial production .

Chemical Reactions Analysis

Beta-alanine undergoes various types of chemical reactions, including transamination, decarboxylation, and deamination. For instance, it can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine. The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase . Common reagents and conditions used in these reactions include pyridoxal phosphate (PLP) as a cofactor for transaminase enzymes . Major products formed from these reactions include malonate and L-alanine .

Comparison with Similar Compounds

Beta-alanine is unique among amino acids due to its beta structure. Similar compounds include alpha-alanine, which has the amino group attached to the alpha-carbon, and gamma-aminobutyric acid (GABA), which has the amino group attached to the gamma-carbon. Unlike alpha-alanine, beta-alanine has no stereocenter . Other similar compounds include 3-aminopropionic acid and 3-aminopropanoic acid . Beta-alanine’s role as a precursor to carnosine and its buffering properties in muscle tissue make it unique among these compounds .

Properties

Molecular Formula

C3H7NO2

Molecular Weight

93.11 g/mol

IUPAC Name

3-amino-3,3-ditritiopropanoic acid

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i2T2

InChI Key

UCMIRNVEIXFBKS-BMCFWTDKSA-N

Isomeric SMILES

[3H]C([3H])(CC(=O)O)N

Canonical SMILES

C(CN)C(=O)O

Origin of Product

United States

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